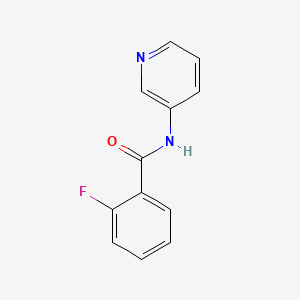

2-fluoro-N-(pyridin-3-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRCNSJFUMXOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of 2 Fluoro N Pyridin 3 Yl Benzamide

Retrosynthetic Analysis and Precursor Design Strategies

A logical retrosynthetic disconnection of the target molecule, 2-fluoro-N-(pyridin-3-yl)benzamide, breaks the amide bond, identifying 2-fluorobenzoic acid and 3-aminopyridine (B143674) as the primary precursors. The design and synthesis of these precursors and their derivatives are crucial for the successful construction of the final product.

2-Fluorobenzoic acid is a key building block in the synthesis of numerous fine chemicals, including pharmaceuticals and agrochemicals. nbinno.com Its preparation can be achieved through several methods. A common industrial method involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride and sodium nitrite, followed by a Schiemann-type reaction. chemicalbook.com Another approach is the oxidation of o-fluorobenzaldehyde, which can be accomplished using reagents like potassium permanganate or catalyzed oxidation with copper and cobalt salts. chemicalbook.com More recently, methods involving the nucleophilic fluorination of readily available precursors have been explored. For instance, the fluorination of 1-arylbenziodoxolones has been demonstrated as a viable route to 2-fluorobenzoic acids. arkat-usa.org

The synthesis of functionalized 2-fluorobenzoic acid derivatives allows for the exploration of structure-activity relationships in the final products. For example, introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule.

Table 1: Selected Synthetic Routes to 2-Fluorobenzoic Acid

| Starting Material | Reagents | Key Transformation | Reference |

| Anthranilic acid | Anhydrous HF, NaNO2 | Diazotization, Schiemann reaction | chemicalbook.com |

| o-Fluorobenzaldehyde | Cu(OAc)2·H2O, Co(OAc)2·4H2O, O2 | Oxidation | chemicalbook.com |

| Functionalized aryl iodide/bromide | Activated copper, CO2 | Carboxylation | guidechem.com |

| 1-Arylbenziodoxolones | CsF | Nucleophilic Fluorination | arkat-usa.org |

3-Aminopyridine is a colorless solid that serves as a versatile precursor in organic synthesis. wikipedia.org The classical synthesis of 3-aminopyridine involves the Hofmann rearrangement of nicotinamide, where treatment with sodium hypobromite (generated in situ from sodium hydroxide and bromine) effectuates the conversion. wikipedia.orgorgsyn.org Alternative methods include the reduction of 3-nitropyridine and the amination of 3-halopyridines. orgsyn.orgnbinno.com

The synthesis of functionalized 3-aminopyridine analogues is important for creating diversity in the final benzamide (B126) products. These analogues can be prepared through various substitution reactions on the pyridine (B92270) ring, either before or after the introduction of the amino group.

Table 2: Common Synthetic Methods for 3-Aminopyridine

| Starting Material | Reagents | Key Transformation | Reference |

| Nicotinamide | NaOH, Br2 (forms NaOBr) | Hofmann rearrangement | wikipedia.orgorgsyn.org |

| 3-Nitropyridine | Zn, HCl | Reduction | orgsyn.orgnbinno.com |

| 3-Bromopyridine | NH3, CuSO4 | Nucleophilic aromatic substitution | orgsyn.org |

Amide Bond Formation Strategies

The formation of the amide bond between 2-fluorobenzoic acid and 3-aminopyridine is the pivotal step in the synthesis of this compound. Various methods, ranging from classical to modern catalytic approaches, can be employed to achieve this transformation efficiently.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. fishersci.be Therefore, the carboxylic acid must first be activated. Classical coupling reagents are widely used to facilitate this activation.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are common coupling reagents. peptide.comluxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. luxembourg-bio.com The choice of carbodiimide can be influenced by the solubility of the urea byproduct. peptide.com

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, and uronium-based reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.com These reagents form activated esters that readily react with amines. luxembourg-bio.com

Another classical approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.be The resulting acyl chloride is highly electrophilic and reacts readily with the amine in the presence of a base to form the amide.

Table 3: Examples of Classical Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC |

| Diisopropylcarbodiimide | DIC | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for amide bond formation. Palladium-catalyzed amidation reactions, in particular, offer a versatile and efficient alternative to classical methods. researcher.life These reactions typically involve the coupling of an aryl halide or triflate with an amide or an amine in the presence of a palladium catalyst and a suitable ligand. researcher.lifenih.gov

For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of a 2-fluorobenzamide (B1203369) with a 3-halopyridine or, conversely, the coupling of an N-(pyridin-3-yl)formamide with a 2-fluoroaryl halide. The choice of reactants, catalyst, ligand, and base is crucial for optimizing the reaction yield and selectivity. Various palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used in combination with phosphine ligands like Xantphos or Josiphos. researcher.life

Palladium-catalyzed carbonylative coupling reactions also provide a route to amides. mdpi.com This approach involves the reaction of an aryl halide, an amine, and carbon monoxide in the presence of a palladium catalyst.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com The application of microwave irradiation to amide bond formation can be particularly advantageous.

In the context of synthesizing this compound, a microwave-assisted protocol could be applied to the classical coupling reactions or the palladium-catalyzed amidation. mdpi.com For instance, the reaction of 2-fluorobenzoic acid and 3-aminopyridine with a coupling reagent can be performed in a microwave reactor, significantly reducing the reaction time from hours to minutes. nih.gov Similarly, palladium-catalyzed coupling reactions can be expedited under microwave irradiation. The use of microwave synthesis is a key strategy for the rapid and efficient preparation of libraries of benzamide derivatives for screening purposes.

Table 4: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Disadvantages |

| Classical Coupling Reagents | Wide availability of reagents, well-established procedures. | Stoichiometric amounts of reagents required, formation of byproducts that can be difficult to remove. luxembourg-bio.com |

| Palladium-Catalyzed Amidation | High functional group tolerance, catalytic amounts of metal used. researcher.life | Cost of palladium and ligands, potential for metal contamination in the product. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. nih.govmdpi.com | Requires specialized equipment, potential for pressure build-up. |

Solvent-Free Reaction Environments

In recent years, there has been a significant shift towards green chemistry principles in organic synthesis, with a focus on minimizing or eliminating the use of hazardous solvents. Solvent-free, or neat, reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often, faster reaction times and higher yields.

One promising approach for the solvent-free synthesis of amides is the use of microwave irradiation. tandfonline.commdpi.comnih.govresearchgate.netthieme-connect.comresearchgate.net This technique can facilitate the direct reaction between a carboxylic acid (2-fluorobenzoic acid) and an amine (3-aminopyridine). The high energy input from microwaves can significantly accelerate the reaction, often leading to the desired product in a matter of minutes with high yields. tandfonline.com In some cases, a catalyst may be employed to further enhance the reaction efficiency. For instance, ceric ammonium nitrate has been used as a catalyst in the microwave-assisted, solvent-free synthesis of amides from carboxylic acids and amines. mdpi.comnih.gov

Another solvent-free method involves the simple trituration and direct heating of the reactants. researchgate.net For the synthesis of this compound, this would involve mixing 2-fluorobenzoic acid and 3-aminopyridine, potentially with a catalyst like boric acid, and then heating the mixture. researchgate.net This method is straightforward and avoids the need for specialized equipment like a microwave reactor.

The reaction can also be carried out by grinding the reactants together, sometimes with a solid catalyst. For example, N-arylsulfonamides have been synthesized by grinding an arylamine with a sulfonyl chloride at room temperature. researchgate.net A similar approach could be adapted for the synthesis of this compound from 3-aminopyridine and 2-fluorobenzoyl chloride.

Optimization of Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and catalyst is essential to maximize the yield and purity of the final product.

While solvent-free methods are advantageous, many amide syntheses are still performed in a solvent. The choice of solvent can significantly influence the reaction rate and outcome. For the synthesis of a related compound, N-(pyridin-2-yl)-benzamide, a study on the effect of different solvents was conducted. mdpi.com The results, which may provide insights for the synthesis of the 3-pyridyl isomer, are summarized in the table below.

Table 1: Effect of Solvents on the Yield of N-(pyridin-2-yl)-benzamide

| Solvent | Yield (%) |

|---|---|

| Dichloromethane (DCM) | 82 |

| Toluene | 75 |

| Acetonitrile (B52724) (MeCN) | 68 |

| N,N-Dimethylformamide (DMF) | 55 |

| Tetrahydrofuran (THF) | 45 |

Data is for the synthesis of the N-(pyridin-2-yl) isomer and may not be directly transferable but indicates potential solvent trends. mdpi.com

Temperature is another critical parameter. In the same study, the synthesis of N-(pyridin-2-yl)-benzamide showed a clear dependence on temperature, with the yield increasing as the temperature was raised from room temperature to 80°C. mdpi.com Lower temperatures resulted in a significant decrease in product formation. mdpi.com This suggests that for the synthesis of this compound, heating the reaction mixture is likely necessary to achieve a good yield.

The use of catalysts and additives can greatly improve the efficiency of amide bond formation. A variety of catalysts have been developed for amidation reactions, ranging from simple Lewis acids to complex metal-organic frameworks (MOFs).

For the synthesis of N-(pyridin-2-yl)-benzamides, a bimetallic MOF, Fe2Ni-BDC, has been shown to be a highly effective heterogeneous catalyst, providing a yield of 82%. mdpi.com Other metal-based catalysts, such as those based on nickel, have also been explored for the synthesis of N-(pyridin-2-yl)arylamides. researchgate.net Iron(III) chloride has been used as a catalyst for the direct amidation of esters under solvent-free conditions, which could be an alternative route for the synthesis of this compound. mdpi.com

Boron-based catalysts, such as boric acid and borane-pyridine complexes, have also emerged as efficient catalysts for direct amidation reactions. researchgate.netmdpi.comresearchgate.net These catalysts are attractive due to their low cost and ready availability.

In addition to catalysts, additives can be used to promote the reaction. For reactions involving acid chlorides, a base such as triethylamine is often added to neutralize the hydrochloric acid byproduct. rsc.orghud.ac.uk

After the reaction is complete, the target compound, this compound, needs to be isolated and purified from the reaction mixture. The specific techniques used will depend on the physical properties of the product and the impurities present.

Commonly, the reaction mixture is first subjected to an aqueous workup to remove any water-soluble reagents and byproducts. rsc.org If the product is a solid, it may precipitate out of the solution and can be collected by filtration. rsc.org The crude product can then be purified by recrystallization from a suitable solvent or a mixture of solvents. For related N-aryl benzamides, purification by recrystallization from ethyl acetate (B1210297)/n-hexane has been reported. researchgate.net

If the product is not a solid or if recrystallization is not effective, column chromatography is a widely used purification method. mdpi.com Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate). researchgate.net The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Table 2: Common Isolation and Purification Techniques for N-Aryl Benzamides

| Technique | Description |

|---|---|

| Aqueous Workup | Washing the reaction mixture with water or aqueous solutions to remove soluble impurities. rsc.org |

| Filtration | Separating a solid product from a liquid. rsc.org |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. researchgate.net |

Divergent and Convergent Synthetic Routes to Analogues

The synthesis of analogues of this compound can be achieved through both divergent and convergent strategies. These approaches allow for the systematic modification of the core structure to explore structure-activity relationships.

A divergent synthesis would start from a common intermediate that can be modified in the later stages of the synthesis to produce a variety of analogues. For example, starting from 2-fluorobenzoic acid, a range of N-aryl benzamides could be synthesized by reacting it with different substituted aminopyridines. Alternatively, a common intermediate like this compound could be further functionalized on either the benzoyl or the pyridine ring, if suitable reactive sites are present or can be introduced.

A convergent synthesis , on the other hand, involves the synthesis of different fragments of the molecule separately, which are then combined in the final steps. For the synthesis of analogues of this compound, this could involve preparing a library of substituted 2-fluorobenzoyl chlorides and a library of substituted 3-aminopyridines. These fragments can then be coupled in various combinations to generate a diverse set of analogues. This approach is often more efficient for creating large libraries of compounds.

For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were synthesized via a multi-step route that involved the formation of the amide bond in the final step, which is characteristic of a convergent approach. nih.gov Similarly, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives involved the late-stage introduction of various acyl groups, demonstrating a divergent approach from a common intermediate. nih.gov

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 2-fluoro-N-(pyridin-3-yl)benzamide, with each technique offering unique insights into its composition and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent framework of this compound. While specific spectral data for this exact isomer is not widely published, analysis of related compounds provides an expected pattern.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluorobenzoyl and pyridine (B92270) rings. The chemical shifts and coupling patterns would confirm the substitution pattern. For instance, protons on the pyridine ring would appear in the characteristic downfield region, while the protons on the 2-fluorobenzoyl ring would exhibit splitting due to coupling with the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be identifiable by its characteristic downfield chemical shift. The carbon atoms bonded to fluorine and nitrogen would also show distinctive shifts.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom at the 2-position of the benzoyl group. For related fluorobenzamides, ¹⁹F NMR peaks are typically observed at chemical shifts around -114 ppm. nih.gov

¹H and ¹³C NMR Data for Related Benzamide (B126) Structures

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

|---|---|---|---|

| Benzamide chemicalbook.com | ¹H | DMSO-d₆ | 8.05, 7.93, 7.53, 7.47, 7.46 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The spectrum is expected to display key absorption bands corresponding to the N-H and C=O bonds of the amide linkage, as well as C-F and aromatic C-H and C=C bonds. For similar benzamide structures, a strong carbonyl (C=O) stretching vibration is typically observed in the region of 1660-1675 cm⁻¹. The N-H stretch would appear as a broader band at higher wavenumbers.

Characteristic IR Absorption Frequencies for Related Amides

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | 1675 |

| C-N Amide | 2-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | 1540 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are suitable for this type of compound. The mass spectrum would show a molecular ion peak corresponding to the compound's exact mass. Fragmentation would likely involve the cleavage of the amide bond, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the two aromatic rings and the amide group, is expected to absorb UV light, leading to characteristic absorption bands. Studies on related compounds, such as 2-fluoro-N,N-diphenylbenzamide, show absorption peaks around 240 nm and 273 nm, which are attributed to π-π* transitions within the aromatic system.

Single Crystal X-ray Diffraction Studies for Solid-State Architecture

While spectroscopic methods define the molecular connectivity, single-crystal X-ray diffraction provides the most definitive picture of the molecule's three-dimensional structure and its arrangement in the solid state.

Crystal Growth Techniques for High-Quality Specimens

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical preliminary step. The slow evaporation solution growth technique is a widely used and effective method for growing crystals of organic compounds like benzamides. nih.govacs.orgumass.eduresearchgate.net This method involves dissolving the compound in a suitable solvent or a mixture of solvents in which it is moderately soluble. The solution is then left undisturbed, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of well-ordered crystals. umass.edu The choice of solvent is crucial and is often determined empirically to control the crystal growth rate and quality. umass.edu For similar benzamide derivatives, solvents like chloroform (B151607) or mixtures including ethyl acetate (B1210297) have been used successfully. nih.govnih.gov

Determination of Crystal System and Space Group

For instance, the related compound, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide , has been reported to crystallize in the monoclinic system with a P21/c space group. dcu.ie Another analogous compound, 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide , crystallizes in the triclinic system with a P1 space group. nih.govdcu.ie The study of various N-arylbenzamides reveals that monoclinic and triclinic systems are common for this class of compounds. researchgate.netresearchgate.net The specific crystal system for "this compound" would be influenced by factors such as the nature of intermolecular interactions, including hydrogen bonding and π-π stacking, which are dictated by the relative orientation of the fluoro-substituted benzene (B151609) ring and the pyridine ring. The presence of the fluorine atom can also influence crystal packing, sometimes leading to the suppression of disorder observed in simpler benzamides. acs.org

A summary of crystallographic data for related compounds is presented in the table below.

| Compound | Crystal System | Space Group | Reference |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | Monoclinic | P21/c | nih.gov |

| 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide | Triclinic | P1 | nih.govdcu.ie |

| 2-amino-N-(pyridin-2-yl)benzamide | Monoclinic | P21/n | researchgate.net |

Molecular Geometry and Conformation in the Crystalline State

In the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide , the amide group is nearly planar, and the molecule exhibits a specific conformation where the thiazole (B1198619) sulfur and amide oxygen atoms are on the same side. nih.gov The fluorobenzene (B45895) and thiazole rings are not coplanar with the amide group, showing significant dihedral angles. nih.gov For 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide , the molecule adopts a conformation influenced by the substitution pattern on the aromatic rings. nih.govdcu.ie

The expected bond lengths and angles in "this compound" would be consistent with standard values for C-F, C=O, C-N, and aromatic C-C and C-H bonds. The presence of the electronegative fluorine atom on the benzoyl ring may slightly shorten the adjacent C-C bonds and influence the electron distribution within the ring. The pyridin-3-yl group's nitrogen atom is a potential site for hydrogen bonding, which would significantly impact the crystal packing.

Analysis of Torsion Angles and Planarity

Torsion angles, which describe the rotation around single bonds, are critical in defining the three-dimensional shape of a molecule. In "this compound," the key torsion angles are those involving the C-N amide bond and the bonds connecting the aromatic rings to the amide group.

Analysis of related structures reveals that the degree of planarity between the aromatic rings and the amide linker can vary. For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide , the dihedral angle between the mean plane of the amide fragment and the fluorobenzene ring is 35.28(8)°, while it is 10.14(12)° with the thiazole ring. nih.gov This deviation from planarity is a common feature in many N-arylbenzamides and is influenced by steric hindrance and electronic effects of the substituents.

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis techniques are indispensable for assessing the purity and stability of "this compound."

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other organic molecules. For "this compound," a reversed-phase HPLC method would typically be employed. While a specific method for this compound is not detailed in the provided search results, a general approach can be outlined based on methods for similar fluorinated aromatic compounds. nih.gov

A typical HPLC setup would involve a C18 stationary phase, a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), and UV detection at a wavelength corresponding to the absorbance maximum of the compound. The gradient or isocratic elution profile would be optimized to achieve good separation of the main peak from any impurities. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability for purity assessment. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. In the synthesis of "this compound," which would likely involve the coupling of a 2-fluorobenzoyl derivative with 3-aminopyridine (B143674), TLC would be used to track the consumption of starting materials and the formation of the product.

A suitable TLC system would consist of a stationary phase, typically silica (B1680970) gel plates, and a mobile phase with a polarity optimized to separate the reactants, intermediates, and the final product. For N-arylbenzamides and related heterocyclic compounds, mixtures of ethyl acetate and n-hexane are commonly used as the eluent. nih.gov The spots on the TLC plate can be visualized under UV light, and the retention factor (Rf) for each component would be calculated. The reaction is considered complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.

| TLC System Component | Description |

| Stationary Phase | Silica gel G plates |

| Mobile Phase (Example) | Ethyl acetate / n-hexane (e.g., 3:5 or 1:1 v/v) nih.gov |

| Visualization | UV lamp (254 nm) |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to evaluate the thermal stability and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For "this compound," TGA would reveal its decomposition temperature, providing an indication of its thermal stability. Studies on fluorinated polymers and other fluorinated organic compounds suggest that the presence of fluorine can enhance thermal stability due to the strength of the C-F bond. rsc.orgresearchgate.net The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for "this compound" would show endothermic peaks corresponding to melting and exothermic peaks related to crystallization or decomposition. The melting point obtained from DSC is a key indicator of purity. For benzamide itself, the melting point is around 130°C, and DSC can provide detailed information about this phase transition. researchgate.net The thermal behavior of "this compound" would be compared to that of similar non-fluorinated and fluorinated benzamides to understand the influence of the fluorine substituent on its thermal properties.

Computational and Theoretical Chemistry Studies of 2 Fluoro N Pyridin 3 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior at the electronic level. These methods are instrumental in predicting the geometric and electronic properties of molecules like 2-fluoro-N-(pyridin-3-yl)benzamide.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface.

For a molecule with multiple rotatable bonds, such as the amide linkage and the bond connecting the phenyl and pyridinyl rings in this compound, DFT can predict the most stable conformer. The planarity of the amide group and the dihedral angles between the aromatic rings are key structural parameters determined through these calculations. mdpi.com The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a primary output of DFT calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. nih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and electronic properties. nih.gov

The selection of a basis set, which is a set of mathematical functions used to describe the shape of the orbitals, is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) allows for the description of non-spherical electron distributions, which is important for accurately modeling bonding. Diffuse functions (++), which are crucial for describing anions and weak non-covalent interactions, are also beneficial for a comprehensive analysis. The choice of basis set represents a trade-off between computational expense and the desired level of accuracy.

Table 1: Representative Levels of Theory for Benzamide (B126) Derivatives

| Level of Theory | Functional | Basis Set | Description |

| B3LYP/6-31G(d,p) | Becke, 3-parameter, Lee-Yang-Parr | Pople-style double-zeta | A common starting point for geometry optimization and frequency calculations. |

| B3LYP/6-311++G(d,p) | Becke, 3-parameter, Lee-Yang-Parr | Pople-style triple-zeta | Offers higher accuracy, especially for electronic properties and non-covalent interactions. |

| M06-2X/6-311+G(d,p) | Minnesota functional | Pople-style triple-zeta | Often used for systems where non-covalent interactions are of particular interest. |

Vibrational Frequency Analysis for Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic peaks. For this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O stretch, C-N stretching modes, and vibrations associated with the fluorinated benzene (B151609) and pyridine (B92270) rings. Theoretical spectra, when appropriately scaled to account for systematic errors in the calculations, generally show good agreement with experimental results. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites are indicative of susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the amide hydrogen and the hydrogen atoms of the aromatic rings, indicating sites for nucleophilic attack. nih.gov The fluorine atom, being highly electronegative, will also influence the electrostatic potential of the benzene ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electron donation and acceptance. It is anticipated that the HOMO may have significant contributions from the electron-rich pyridine and benzamide moieties, while the LUMO may be distributed over the aromatic systems.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Gas Phase (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values typical for similar aromatic amides and would require specific calculations for this compound.

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding crystal packing, protein-ligand binding, and supramolecular assembly.

The NCI plot is based on the electron density and its reduced density gradient. It generates three-dimensional isosurfaces that highlight regions of non-covalent interactions. Different colors on the isosurfaces distinguish between attractive and repulsive interactions. For this compound, NCI analysis could reveal intramolecular hydrogen bonding, for instance, between the amide hydrogen and the pyridine nitrogen, depending on the conformation. In a condensed phase or crystal structure, it would clearly depict intermolecular hydrogen bonds involving the amide group and π-π stacking interactions between the aromatic rings. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contacts can be identified. The surface is color-coded to highlight these interactions, with red spots typically indicating close contacts like hydrogen bonds.

While a Hirshfeld surface analysis for this compound has not been reported, studies on analogous molecules provide insight into the expected interactions. For instance, the analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, a related benzamide derivative, revealed the principal intermolecular contacts. nih.gov The study showed that H···H contacts made the most significant contribution to the total Hirshfeld surface, followed by F···H/H···F, C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.gov

Similarly, a study on ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which also contains a pyridin-3-yl moiety, quantified the contributions of various intermolecular contacts to the surface area. mdpi.com These examples suggest that for this compound, a combination of hydrogen bonding involving the amide proton and the nitrogen of the pyridine ring, as well as van der Waals forces, would be the dominant interactions governing its crystal packing.

To illustrate the type of data obtained from such an analysis, the following table summarizes the percentage contributions of intermolecular contacts for the aforementioned analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide. nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 39.7 |

| F···H/H···F | 19.2 |

| C···H/H···C | 16.6 |

| O···H/H···O | 14.0 |

| N···H/H···N | 6.8 |

Data for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide nih.gov

Conformational Landscape Exploration and Energy Minima

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the potential energy for each conformation, it is possible to identify the most stable structures, known as energy minima.

Computational studies on related fluorinated benzamides have demonstrated the impact of fluorine substitution. For example, a conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the presence of the two fluorine atoms leads to a non-planar conformation, with a dihedral angle of -27° between the carboxamide group and the aromatic ring being the lowest energy state. nih.gov In contrast, the non-fluorinated analogue, 3-methoxybenzamide, prefers a planar conformation. nih.gov

Furthermore, a study of N-(2,3-difluorophenyl)-2-fluorobenzamide showed that while the two aromatic rings are nearly co-planar, the central amide group is twisted out of these planes. mdpi.com This twisting is influenced by the formation of intermolecular hydrogen bonds. mdpi.com For this compound, a similar interplay between intramolecular steric hindrance from the fluorine atom and intermolecular packing forces would dictate its preferred conformation in the solid state. The exploration of its conformational landscape would likely reveal a non-planar arrangement as the most stable, with a specific set of dihedral angles defining the global energy minimum.

An illustrative example of conformational data from a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, is provided in the table below. mdpi.com

| Parameter | Value |

| Interplanar angle between aromatic rings | 0.5(2)° |

| Angle between amide group and aromatic rings | 23.17(18)° and 23.44(17)° |

Data for N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com

Spectroscopic Property Prediction (e.g., NMR and UV-Vis Spectra)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). scielo.org.za These calculations can provide theoretical chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. By comparing the calculated spectra with experimental data, the assignment of signals can be confirmed, and the molecular structure in solution can be validated. For this compound, computational NMR predictions would be particularly useful in assigning the signals of the aromatic protons and carbons, as well as the fluorine atom, which can be challenging due to complex coupling patterns.

UV-Vis Spectra: The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is generally carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. Such predictions can help in understanding the electronic structure of the molecule and the nature of its chromophores. For this compound, TD-DFT calculations would likely predict π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

While specific predicted spectroscopic data for this compound is not available, the table below presents a hypothetical format for such data, illustrating the kind of information that would be obtained from these computational studies.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Calculated values for each proton |

| ¹³C | Calculated values for each carbon |

| ¹⁹F | Calculated value for the fluorine atom |

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | Calculated value | Calculated value |

| n → π | Calculated value | Calculated value |

Chemical Reactivity and Derivatization Pathways of 2 Fluoro N Pyridin 3 Yl Benzamide

Functional Group Transformations on the Benzamide (B126) Core

The benzamide core of 2-fluoro-N-(pyridin-3-yl)benzamide offers several sites for chemical modification, primarily centered around the amide linkage. These transformations can alter the compound's steric and electronic properties, leading to a wide range of derivatives with potentially new applications.

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the amide group in this compound can be a target for alkylation and acylation reactions. These reactions typically require the deprotonation of the amide nitrogen to form a more nucleophilic species, which can then react with an electrophile.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using various alkylating agents, such as alkyl halides. The reaction generally proceeds under basic conditions to facilitate the formation of the amide anion. The choice of base and solvent is crucial for the success of the reaction. For instance, a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is often effective. A study on the N-alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base highlights a potential route for such transformations researchgate.net. While direct alkylation of the amide nitrogen in this compound has not been extensively reported, a novel strategy involving amide activation with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) has been shown to induce the migration of an alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen, leading to N-substituted 2-pyridones after hydrolysis rsc.org. This suggests that direct N-alkylation might compete with reactions involving the pyridine ring.

N-Acylation: The amide nitrogen can also undergo acylation, typically with acid anhydrides or acyl chlorides, to form N-acylbenzamide derivatives. These reactions are often catalyzed by acids or bases. For example, the N-acylation of sulfonamides with carboxylic acid anhydrides has been efficiently carried out using bismuth(III) salts as catalysts under solvent-free conditions researchgate.net. Similarly, chemoselective N-acylation of amines with anhydrides can be achieved in an aqueous medium with sodium bicarbonate researchgate.net. These methods could potentially be adapted for the N-acylation of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl amide | researchgate.net |

| N-Alkylation | Amide activation with Tf₂O and 2-F-Py, then hydrolysis | N-Substituted 2-pyridone | rsc.org |

| N-Acylation | Carboxylic acid anhydride, Bi(OTf)₃, solvent-free | N-Acyl amide | researchgate.net |

| N-Acylation | Anhydride, NaHCO₃, water | N-Acyl amide | researchgate.net |

Carbonyl Group Modifications

The carbonyl group of the amide is another key reactive site. Its modification can lead to a variety of functional group transformations.

Reduction: One of the most common modifications of the amide carbonyl is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, converting the carbonyl group into a methylene (B1212753) group (CH₂) libretexts.org. This reaction provides a route to N-(2-fluorobenzyl)pyridin-3-amine from this compound. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides but can reduce aldehydes and ketones, offering a degree of selectivity in multifunctional molecules libretexts.org.

| Starting Material | Reagent | Product | Reference |

| Amide | LiAlH₄ | Amine | libretexts.org |

| Amide | NaBH₄ | No reaction | libretexts.org |

Reactivity of the Fluorine Atom

Nucleophilic Aromatic Substitution (SNAr) Potential on the Fluorobenzene (B45895) Ring

The presence of the electron-withdrawing amide group ortho to the fluorine atom activates the fluorobenzene ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. The rate of SNAr reactions with halogens as leaving groups generally follows the order F > Cl > Br > I, which is opposite to the trend observed in Sₙ2 reactions researchgate.net. This is because the rate-determining step is the attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate.

A variety of nucleophiles can be employed in SNAr reactions with activated fluoroarenes. These include amines, alkoxides, and thiophenoxides semanticscholar.orgresearchgate.net. For instance, the reaction of 2,4-dichloropyrimidines with tertiary amines leads to selective substitution at the C-2 position nih.gov. While direct SNAr on this compound is not extensively documented, studies on similar systems, such as 2,4-difluoroacetophenone, demonstrate selective substitution with nucleophiles like morpholine (B109124) researchgate.net. The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and selectivity.

| Fluoroarene | Nucleophile | Conditions | Product | Reference |

| 2,4-Dinitrofluorobenzene | Amine | - | N-Aryl-2,4-dinitroaniline | semanticscholar.org |

| 2,4-Difluoroacetophenone | Morpholine | Deep eutectic solvents | 2-Morpholino-4-fluoroacetophenone | researchgate.net |

| 2,4-Dichloropyrimidine | Tertiary amine | - | 2-(Dialkylamino)-4-chloropyrimidine | nih.gov |

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key site of reactivity, behaving as a basic and nucleophilic center.

Furthermore, the pyridine nitrogen can act as a nucleophile and react with electrophiles, such as alkyl halides, to form N-alkylpyridinium salts researchgate.net. This quaternization reaction can significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The formation of N-aryl pyridinium (B92312) salts and their subsequent reactions have been explored, showcasing the versatility of this reactive handle nih.govresearchgate.netacs.org. For example, N-aminopyridinium salts can be used in the synthesis of secondary amines via a self-limiting alkylation process chemrxiv.org. The reactivity of the pyridine nitrogen in this compound is expected to be similar to that of other 3-substituted pyridines, allowing for a range of derivatization strategies targeting this position. A study on N-(pyridin-3-yl)benzamides as inhibitors of human aldosterone (B195564) synthase demonstrates the synthesis of a series of analogs, implying the accessibility of the pyridine nitrogen for modifications nih.gov.

Protonation and Coordination Chemistry

The most basic site in this compound is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. In the presence of an acid, this nitrogen can be readily protonated to form a pyridinium salt.

This pyridine nitrogen also allows the molecule to act as a monodentate or multidentate ligand in coordination chemistry, binding to various metal centers. The way it coordinates can be influenced by the presence of other ligands and the specific metal ion. For instance, pyridyl-functionalized ligands can coordinate through the pyridine nitrogen, and in some cases, the amide group can also participate in binding, leading to the formation of stable metal complexes. nih.govnih.gov The formation of such coordination polymers often depends on factors like the flexibility of the ligand and the identity of the metal salt used. nih.gov Research into related pyridyl-amidine ligands shows that the specific binding site can be directed by controlling the acidity of the reaction medium. researchgate.net

N-Oxidation Reactions

The pyridine ring in this compound can undergo N-oxidation, a common reaction for pyridine and its derivatives. This transformation typically involves treating the compound with an oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The reaction converts the pyridine nitrogen into an N-oxide, yielding this compound N-oxide. This modification can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. For example, the formation of an N-oxide enhances the electron density in the pyridine ring, which can facilitate electrophilic aromatic substitution at the para position relative to the nitrogen. youtube.com

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic Aromatic Substitution (EAS) reactions introduce a new substituent onto an aromatic ring. masterorganicchemistry.com The feasibility and outcome of such reactions on this compound depend on the electronic nature of its two distinct aromatic rings.

Pyridine Ring : Pyridine itself is an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution, similar to nitrobenzene. youtube.com Any substitution that does occur typically directs to the C-3 (meta) position relative to the ring nitrogen. youtube.com The presence of the amide substituent further influences this reactivity. Converting the pyridine to its N-oxide can, however, activate the ring towards EAS, favoring substitution at the C-4 (para) position. youtube.com

2-Fluorobenzoyl Ring : This ring contains two substituents: a fluorine atom and the amide group. Fluorine is a deactivating but ortho, para-directing group. researchgate.net The amide group (-CONH-) is also deactivating and primarily a meta-director. The interplay of these two groups will determine the position of any incoming electrophile. Given the deactivating nature of both rings, forcing conditions are generally required to achieve electrophilic aromatic substitution. youtube.comyoutube.com

Oxidation and Reduction Reactions

Beyond N-oxidation of the pyridine ring, the core structure of this compound is generally stable to mild oxidizing agents. However, strong oxidants could potentially lead to degradation of the molecule.

Reduction reactions can target the amide functional group. The carbonyl group (C=O) of the amide is resistant to reduction by milder agents like sodium borohydride but can be reduced by more powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the amide into a secondary amine, yielding (2-fluorophenyl)(pyridin-3-ylmethyl)amine.

Exploration of Chemical Degradation Pathways

The most probable chemical degradation pathway for this compound under physiological or environmental conditions is the hydrolysis of the amide bond. This reaction, which can be catalyzed by either acid or base, involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen. osti.gov

Hydrolysis would break the molecule into two smaller components: 2-fluorobenzoic acid and 3-aminopyridine (B143674). This type of amide bond cleavage is a common degradation route for many pharmaceutical compounds and other biologically active molecules containing an amide linkage. mdpi.combyjus.comncert.nic.in

Intermolecular Interactions and Supramolecular Chemistry in 2 Fluoro N Pyridin 3 Yl Benzamide Systems

Anticipated Hydrogen Bonding Motifs

Hydrogen bonds are expected to be the most significant interactions governing the crystal packing of 2-fluoro-N-(pyridin-3-yl)benzamide. The molecule contains a classic hydrogen bond donor (the amide N-H group) and several potential acceptor atoms (the carbonyl oxygen, the pyridine (B92270) nitrogen, and the fluorine atom).

C-H…O Hydrogen Bonds

Weaker C-H···O hydrogen bonds, involving aromatic C-H groups from either the fluorinated benzene (B151609) ring or the pyridine ring as donors and the carbonyl oxygen as the acceptor, are also highly likely. These interactions often supplement the primary N-H···O bonds, contributing to the stability of the three-dimensional crystal lattice. Studies on similar fluorinated benzamides have revealed the presence of such contacts. nih.govnih.gov

N-H…N and C-H…N Hydrogen Bonds

The nitrogen atom of the pyridine ring is another potential hydrogen bond acceptor. It could interact with the amide N-H group (N-H···N) or with aromatic C-H groups (C-H···N). The formation of these bonds would depend on the steric accessibility of the pyridine nitrogen in the crystal packing.

Potential Pi-Stacking Interactions

The aromatic rings in this compound (the fluorinated benzene ring and the pyridine ring) provide the basis for potential π-stacking interactions. These could manifest as:

Arene-Arene Stacking: Interactions between the fluorinated benzene rings of adjacent molecules.

Pyridine-Arene Stacking: Interactions between the pyridine ring of one molecule and the fluorinated benzene ring of another.

The geometry of these interactions (e.g., face-to-face or offset) and their contribution to the crystal packing cannot be determined without experimental data. In related structures, C-H···π interactions are also observed. nih.govnih.govnih.gov

Halogen Bonding and Other Non-Covalent Interactions

The fluorine atom in this compound could potentially participate in halogen bonding. This type of interaction involves an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govrsc.orgnih.gov While more common for heavier halogens, fluorine can act as a halogen bond donor under certain electronic conditions. rsc.orgrsc.org However, its role is more typically that of a weak hydrogen bond acceptor. The existence of halogen bonding in this specific compound remains an open question.

Crystal Packing Architectures and Their Systematic Study

A common feature in the crystal structures of benzamides is the formation of hydrogen-bonded dimers or catemeric tapes. For instance, a study on benzamide (B126) and its derivatives reveals that many adopt a packing with two parallel dimeric or catemeric tapes, referred to as a "double tape motif". acs.org These tapes are often linked by N-H···O hydrogen bonds, a robust and predictable interaction in amide-containing molecules.

In related N-heterocyclic carboxamide derivatives, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the crystal structure is characterized by the formation of inversion dimers through pairs of N-H···N hydrogen bonds, creating R2 2(8) motifs. These dimers are further connected by weak C-H···O interactions, which assemble the molecules into sheets. nih.gov

The table below summarizes key crystallographic data for related compounds, illustrating the common packing features and intermolecular interactions that could be anticipated in this compound.

| Compound Name | Key Intermolecular Interactions | Supramolecular Motif | Reference |

| Benzamide Derivatives | N-H···O | Double tape motif | acs.org |

| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | N-H···N, C-H···O | Inversion dimers (R2 2(8)), sheets | nih.gov |

| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | N-H···O, O-H···O | 3D framework | eurjchem.com |

Influence of Fluorine Substitution on Molecular Aggregation and Crystal Engineering

The substitution of hydrogen with fluorine can significantly impact the crystal packing and supramolecular assembly of organic molecules. Fluorine's high electronegativity and the polarization of the C-F bond can lead to a variety of weak interactions, including C-H···F contacts and dipole-dipole interactions, which can compete with or supplement traditional hydrogen bonds.

A systematic study on the effect of fluorination at the ortho-position of benzamide has shown that even a small incorporation of 2-fluorobenzamide (B1203369) can suppress disorder that is often observed in benzamide crystals. acs.org This is attributed to a denser lattice energy landscape for the fluorinated compound, making a single, ordered packing motif more favorable. acs.org This suggests that the 2-fluoro substituent in this compound could play a crucial role in promoting crystallinity and a well-defined packing architecture.

Furthermore, the introduction of fluorine can alter the electronic properties of the aromatic rings, influencing π-π stacking interactions. While specific data for this compound is unavailable, it is plausible that the fluorine atom could modulate the electrostatic potential of the phenyl ring, thereby affecting its stacking with adjacent pyridine or phenyl rings in the crystal lattice.

The table below outlines the observed influence of fluorine substitution on the crystal engineering of related benzamide systems.

| Compound System | Influence of Fluorine Substitution | Observed Interactions/Effects | Reference |

| Benzamide/2-Fluorobenzamide | Suppression of disorder, promotion of a double tape packing motif. | Denser lattice energy landscape | acs.org |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Participation in weak hydrogen bonds. | C-H···F/O interactions |

Structure Property Relationships in Chemical Research of 2 Fluoro N Pyridin 3 Yl Benzamide

Impact of Molecular Conformation on Chemical Properties

The three-dimensional arrangement, or conformation, of 2-fluoro-N-(pyridin-3-yl)benzamide is a critical determinant of its properties. The molecule is composed of a 2-fluorobenzoyl group and a 3-aminopyridine (B143674) group linked by an amide bond. The rotation around the C-N amide bond and the single bonds connecting the rings to the amide group allows the molecule to adopt various conformations.

In related fluorinated benzamide (B126) structures, the two aromatic rings are typically twisted with respect to each other. For instance, in 3-fluoro-N-(p-tolyl)benzamide, the dihedral angle between the two benzene (B151609) rings is a significant 65.69 (10)°. nih.govelsevierpure.com This twist is a result of optimizing steric and electronic interactions within the molecule. The central amide plane is also twisted relative to the aromatic rings. In the case of 3-fluoro-N-(p-tolyl)benzamide, the amide plane forms dihedral angles of 28.6 (2)° and 37.5 (2)° with the fluorobenzene (B45895) and methylbenzene rings, respectively. nih.govelsevierpure.com Conversely, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, with an interplanar angle of just 0.5(2)°, but the amide group remains significantly twisted out of these planes. mdpi.com

For this compound, a similar non-planar conformation is expected, with a notable dihedral angle between the 2-fluorophenyl ring and the pyridin-3-yl ring. This conformation minimizes steric hindrance between the ortho-fluorine and the amide hydrogen, as well as between the hydrogens on the two aromatic rings. The specific conformation influences the molecule's dipole moment, its ability to pack in a crystal lattice, and its interaction with biological targets.

Table 1: Dihedral Angles in Related Fluorinated Benzamides

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle (Amide Plane - Ring 1) (°) | Dihedral Angle (Amide Plane - Ring 2) (°) | Reference |

|---|---|---|---|---|

| 3-Fluoro-N-(p-tolyl)benzamide | 65.69 (10) | 28.6 (2) | 37.5 (2) | nih.govelsevierpure.com |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 0.5 (2) | 23.17 (18) | 23.44 (17) | mdpi.com |

Correlation between Chemical Structure and Spectroscopic Signatures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the fluorophenyl and pyridyl rings. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to coupling with the adjacent fluorine atom (³JHF) and other protons. The pyridyl protons will appear in the aromatic region, with chemical shifts influenced by the nitrogen atom's electron-withdrawing effect. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum will show signals for each unique carbon atom. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, expected to show a single resonance for the fluorine atom on the benzoyl ring. Its chemical shift provides information about the electronic environment of the fluorine atom. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong band around 1660 cm⁻¹ corresponding to the amide C=O stretching vibration is expected. The N-H stretching vibration would appear as a medium intensity band around 3370 cm⁻¹. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogues

| Spectroscopic Technique | Expected Feature | Approximate Position | Reference |

|---|---|---|---|

| ¹H NMR | Amide N-H proton | > 10 ppm (broad singlet) | mdpi.com |

| ¹⁹F NMR | Aromatic C-F | -110 to -120 ppm | mdpi.com |

| IR | N-H stretch | ~3370 cm⁻¹ | mdpi.com |

| IR | C=O stretch (amide) | ~1660 cm⁻¹ | mdpi.com |

Electronic Effects of Fluorine Substitution on Reactivity and Stability

The substitution of a hydrogen atom with fluorine at the ortho-position of the benzoyl ring has profound electronic consequences for the entire molecule. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density has several implications:

Reactivity: The carbonyl carbon of the amide group becomes more electrophilic, potentially increasing its susceptibility to nucleophilic attack. The acidity of the amide N-H proton is also increased, making it a better hydrogen bond donor.

The presence of fluorine can drastically influence a molecule's physicochemical properties, including its lipophilicity, bioavailability, and metabolic stability, which are key considerations in medicinal chemistry. mdpi.com

Influence of Stereoelectronic Effects on Molecular Geometry

Stereoelectronic effects, which describe the interplay of steric and electronic factors, are crucial in defining the molecular geometry of this compound. The placement of the fluorine atom at the ortho-position creates specific through-space interactions.

There is a potential for steric repulsion between the relatively large fluorine atom and the adjacent amide group. This repulsion influences the torsional angle between the phenyl ring and the amide plane, forcing them to adopt a non-planar arrangement to relieve strain. Furthermore, electrostatic interactions between the lone pairs of the fluorine atom and the electrons in the amide bond can also play a role in determining the preferred conformation.

In some fluorinated benzanilides, intramolecular hydrogen bonds of the N-H···F-C type have been observed, which can lock the molecule into a specific conformation. mdpi.com While less common for C(sp²)-F acceptors like in this compound, the possibility of such an interaction influencing the geometry cannot be entirely ruled out and would depend on the delicate energetic balance of all forces at play.

Relationship between Molecular Architecture and Intermolecular Recognition

The specific three-dimensional shape and electronic landscape of this compound dictate how it interacts with itself and other molecules. These intermolecular interactions are fundamental to its crystal packing, solubility, and biological activity.

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond. The amide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This allows molecules to form strong N-H···O hydrogen-bonded chains or dimers, a common motif in the crystal structures of benzamides. nih.gov Additionally, the nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor.

Weak Hydrogen Bonds: The fluorine atom can participate in weaker C-H···F interactions. rsc.orgresearchgate.net While individually weak, these interactions can collectively contribute to the stability of the crystal lattice. C-H···O interactions are also commonly observed in the crystal packing of related structures. nih.govnih.govnih.gov

π-π Stacking: The presence of two aromatic rings (fluorophenyl and pyridyl) allows for π-π stacking interactions, where the electron-rich clouds of the rings align, contributing to crystal stability.

The combination of these directional interactions guides the self-assembly of the molecules into a well-defined three-dimensional crystal structure. The interplay of strong N-H···O bonds and weaker C-H···F/O and π-π interactions creates a robust supramolecular architecture. rsc.orgresearchgate.net

Design Principles for Modulating Chemical Reactivity through Structural Modifications

The structure-property relationships discussed provide clear principles for rationally modifying the chemical reactivity and properties of this compound.

Varying Fluorine Position: Moving the fluorine atom from the ortho- to the meta- or para-position would significantly alter its electronic influence. A para-fluoro substituent would exert a stronger resonance effect (+M), while a meta-substituent's effect would be almost purely inductive. This would change the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.

Introducing Additional Substituents: Adding other functional groups to either ring could introduce new intermolecular interactions, block existing ones, or further tune the electronic properties of the molecule. For example, adding an electron-donating group would counteract the effect of the fluorine, while another electron-withdrawing group would amplify it.

By applying these principles, chemists can fine-tune the molecular architecture to achieve desired properties, whether for developing new materials, probes, or therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, emphasizing the reduction of waste and the use of environmentally benign processes. mdpi.com For the synthesis of 2-fluoro-N-(pyridin-3-yl)benzamide and its derivatives, research is moving towards the development of greener methodologies. One promising approach involves multicomponent reactions (MCRs) conducted under solvent-free conditions. mdpi.com MCRs offer significant advantages, including high atom economy, reduced reaction times, and simplified product isolation. mdpi.com Another avenue being explored is the use of novel, reusable catalysts, such as bimetallic metal-organic frameworks (MOFs), which can facilitate reactions with high efficiency and be easily recovered for subsequent use, thereby minimizing waste. mdpi.com The application of techniques like ball-milling, a mechanochemical method that reduces or eliminates the need for solvents, is also a key area of interest for the environmentally friendly synthesis of related benzamide (B126) structures. researchgate.net

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new functionalities. Research is focused on employing novel catalytic systems to achieve this. Palladium-catalyzed cross-coupling reactions, for instance, have proven effective for creating new C-N bonds in related amide structures, allowing for the introduction of a wide range of substituents. nih.gov The use of specialized catalysts like BrettPhos Pd G3 has enabled the amination of even sterically hindered systems under conventional heating. nih.gov Furthermore, bimetallic metal-organic frameworks, such as Fe2Ni-BDC, are being investigated as heterogeneous catalysts for amidation reactions, offering the potential for high yields and catalyst reusability. mdpi.com

Advanced In Silico Screening for Chemically Relevant Properties

Computational, or in silico, methods are becoming indispensable tools for predicting the properties of chemical compounds, thereby accelerating the discovery process. scispace.com For this compound, advanced in silico screening can be employed to predict a range of chemically relevant properties. Molecular docking studies can be used to evaluate the binding affinity of the compound and its derivatives with various biological targets. scispace.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the physicochemical properties of molecules with their biological activities. scispace.com Furthermore, computational approaches can predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties, providing crucial insights early in the research pipeline. academie-sciences.fr

Table 1: Predicted Physicochemical Properties of a Related Compound, 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

| Property | Value |

| Molecular Weight | 299.3 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 299.05286129 Da |

| Monoisotopic Mass | 299.05286129 Da |

| Topological Polar Surface Area | 83.1 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

| Complexity | 365 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

| This data is for a structurally related compound and is provided for illustrative purposes. nih.gov |

Integration of Machine Learning in Predicting Chemical Behavior and Synthesis Pathways

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even entire synthesis pathways. nih.govrjptonline.org For this compound, ML models can be trained on existing data to predict its chemical behavior with high accuracy. arxiv.orgvanderbilt.edu These models can forecast reactivity, stability, and potential biological activities, guiding experimental efforts. vanderbilt.edu Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions, including yield and the formation of byproducts, which can aid in optimizing synthetic routes. rjptonline.org The integration of explainable AI with ML models can provide deeper insights into the underlying chemical principles governing the behavior of the molecule. arxiv.org

Table 2: Application of Machine Learning in Chemistry

| Application Area | Description |

| Molecular Property Prediction | Predicting properties like solubility, toxicity, and bioactivity from molecular structure. nih.gov |

| Reaction Outcome Prediction | Forecasting the products and yields of chemical reactions. rjptonline.org |

| Retrosynthesis | Identifying potential synthetic pathways for a target molecule. nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties. nih.gov |

| Catalyst Design | Discovering and optimizing catalysts for specific chemical transformations. nih.gov |

Applications in Advanced Materials Science

The unique structural features of this compound, including the presence of fluorine and aromatic rings, make it a candidate for applications in advanced materials science.

Crystal Engineering: The fluorine atom can participate in non-covalent interactions, influencing the packing of molecules in the solid state. Studies on related fluorinated benzamides have shown that fluorine substitution can suppress disorder in crystals. acs.org The interplay of hydrogen bonds and other interactions can lead to the formation of specific supramolecular architectures. nih.govnih.gov

Supramolecular Materials: The ability of the molecule to form hydrogen bonds and engage in π-π stacking interactions makes it a building block for the construction of supramolecular materials with tailored properties. nih.gov

Non-linear Optics (NLO): Organic molecules with specific electronic properties can exhibit non-linear optical behavior, which is of interest for applications in photonics and telecommunications. ru.nlymerdigital.com The electronic structure of this compound suggests it could be investigated for such properties. Fluorenone-based materials, for instance, are a promising class of molecular materials for NLO applications. ru.nl

Mechanistic Elucidation of Complex Chemical Transformations